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off-target effects of the p75NTR modulator LM11A-31

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Compound of Interest

Compound Name: (Rac)-LM11A-31 dihydrochloride

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Technical Support Center: LM11A-31

Welcome to the technical support center for the p75NTR modulator, LM11A-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of LM11A-31 in your experiments, with a particular focus on understanding its target specificity.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of LM11A-31?

A1: The primary and to-date, only known molecular target of LM11A-31 is the p75 neurotrophin receptor (p75NTR).[1][2] It functions as a modulator of this receptor, promoting pro-survival signaling pathways while inhibiting degenerative signals.[2][3]

Q2: Has LM11A-31 been screened for off-target activities?

A2: Yes, LM11A-31 has undergone broad-spectrum screening against a panel of other receptors and has not shown significant binding to other targets.[4] One such screening was a CEREP panel, which is a comprehensive set of assays designed to identify interactions with a wide range of known receptors and enzymes.

Q3: I am observing an unexpected phenotype in my LM11A-31 treated cells/animals. Could this be due to an off-target effect?



A3: While comprehensive screening has not identified any off-target interactions for LM11A-31, it is always important to consider all possibilities when interpreting unexpected experimental results. This guide provides troubleshooting steps and experimental protocols to help you investigate the possibility of a novel off-target effect in your specific experimental system.

Q4: How does LM11A-31 modulate p75NTR signaling?

A4: LM11A-31 modulates p75NTR signaling in a distinct manner from endogenous ligands like nerve growth factor (NGF).[2] It has been shown to inhibit degenerative signaling pathways downstream of p75NTR, such as the activation of c-Jun N-terminal kinase (JNK), glycogen synthase kinase 3β (GSK3β), and cyclin-dependent kinase 5 (cdk5).[2][4] Concurrently, it promotes pro-survival signaling through pathways like the Akt pathway.[2] LM11A-31 can also inhibit the binding of pro-neurotrophins to p75NTR, thereby preventing the activation of apoptotic signaling cascades.[1]

Troubleshooting Guide: Investigating Suspected Off-Target Effects

If you observe an unexpected experimental outcome and hypothesize it may be due to an off-target effect of LM11A-31, follow this guide to systematically investigate the issue.

Step 1: Confirm the On-Target Effect

Before investigating off-target effects, it is crucial to confirm that LM11A-31 is engaging its intended target, p75NTR, in your experimental system.

- Action: Assess the phosphorylation status of downstream effectors of p75NTR signaling. For
 example, you can measure the levels of phosphorylated Akt (as a marker of pro-survival
 signaling) or phosphorylated JNK (as a marker of degenerative signaling) by Western blot.
- Expected Outcome: In the presence of a pro-degenerative stimulus (e.g., amyloid-beta),
 LM11A-31 should lead to an increase in phospho-Akt and a decrease in phospho-JNK levels compared to the stimulus alone.

Step 2: Rule Out Experimental Artifacts



Unexpected results can often arise from experimental variables unrelated to the compound's mechanism of action.

- Action:
 - Verify the concentration and purity of your LM11A-31 stock.
 - Include appropriate vehicle controls in all your experiments.
 - Ensure the health and viability of your cells or animals are not compromised.
 - Repeat the experiment with a fresh preparation of LM11A-31.

Step 3: Investigate Potential Off-Target Interactions

If you have confirmed on-target engagement and ruled out experimental artifacts, you can proceed to investigate potential off-target effects. The following sections provide detailed protocols for relevant assays.

Experimental Protocols Protocol 1: Broad-Spectrum Kinase Inhibitor Profiling

This protocol is designed to screen LM11A-31 against a large panel of kinases to identify any potential off-target kinase inhibition.

Principle: A radiometric assay is used to measure the ability of LM11A-31 to inhibit the activity of a panel of purified kinases. The assay measures the incorporation of radiolabeled phosphate from $[\gamma^{-33}P]$ ATP onto a specific substrate for each kinase.

Materials:

- Purified recombinant kinases (a broad panel of >400 kinases is recommended)
- Specific peptide or protein substrates for each kinase
- LM11A-31 stock solution (e.g., 10 mM in DMSO)



- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [y-33P]ATP
- ATP solution
- 96-well or 384-well plates
- Phosphocellulose filter plates
- · Scintillation counter

Procedure:

- Prepare serial dilutions of LM11A-31 in DMSO. A common starting concentration is 100 μ M, with 10-point, 3-fold serial dilutions.
- In the wells of a microplate, add the kinase reaction buffer.
- Add the appropriate amount of a specific kinase to each well.
- Add the serially diluted LM11A-31 or DMSO (as a vehicle control) to the wells.
- Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the K_m for each kinase.
- Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate to remove unbound [y-33P]ATP.
- Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.



- Calculate the percentage of kinase activity inhibition for each concentration of LM11A-31 compared to the DMSO control.
- Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Data Presentation:

Kinase Target	IC ₅₀ (μΜ)
p75NTR (On-target)	Report known binding affinity/functional modulation
Off-Target Kinase 1	>100
Off-Target Kinase 2	>100

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine if LM11A-31 competes with a known radiolabeled ligand for binding to a specific receptor of interest (a suspected off-target).

Principle: A fixed concentration of a radiolabeled ligand for the suspected off-target receptor is incubated with the receptor source (e.g., cell membranes) in the presence of increasing concentrations of unlabeled LM11A-31. The ability of LM11A-31 to displace the radioligand is measured, and the inhibition constant (K_i) is determined.

Materials:

- Cell membranes or purified receptor preparation for the suspected off-target
- Radiolabeled ligand specific for the suspected off-target receptor
- Unlabeled LM11A-31
- Assay buffer (receptor-specific)
- 96-well filter plates



- Vacuum filtration manifold
- Scintillation counter
- Scintillation fluid

Procedure:

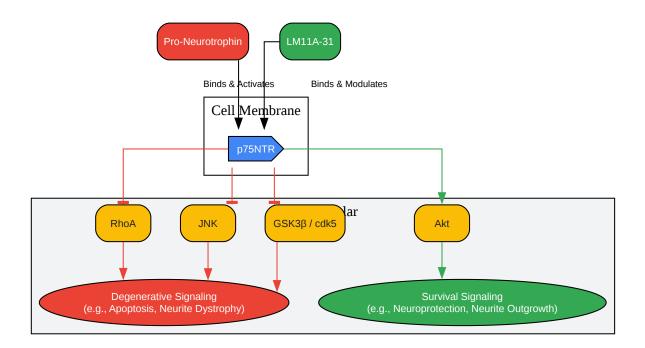
- Prepare serial dilutions of unlabeled LM11A-31 in the assay buffer.
- In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (at a concentration close to its K_→), and the serially diluted LM11A-31 or buffer (for total binding).
- To determine non-specific binding, add a high concentration of a known unlabeled ligand for the suspected off-target receptor in separate wells.
- Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plate and add scintillation fluid to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the specific binding at each concentration of LM11A-31 by subtracting the nonspecific binding from the total binding.
- Plot the specific binding as a function of the LM11A-31 concentration and fit the data to a one-site competition model to determine the IC₅₀.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_{-})$, where [L] is the concentration of the radioligand and K_{-} is its dissociation constant.

Data Presentation:



Suspected Off-Target Receptor	Radioligand Used	K _i of LM11A-31 (μM)
Receptor X	[³H]-Ligand Y	>100
Receptor Z	[¹²⁵ I]-Ligand A	>100

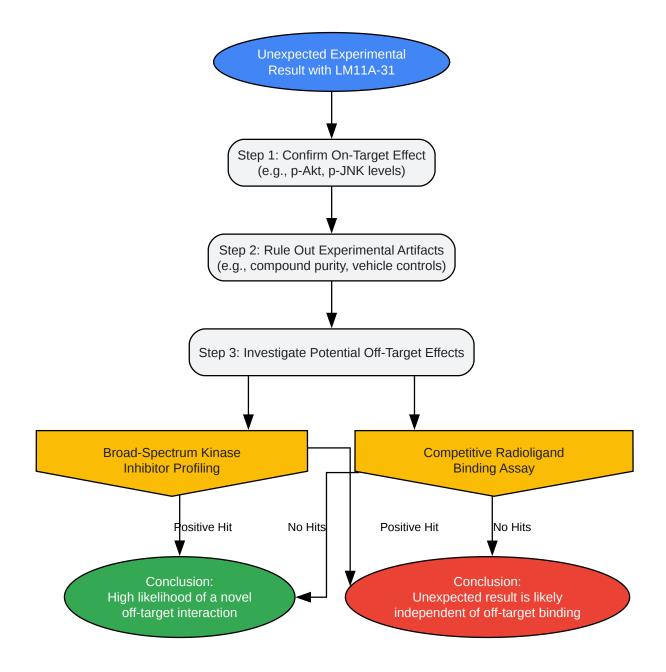
Visualizations



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Caption: On-target signaling pathway of LM11A-31 at the p75NTR.





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Caption: Workflow for troubleshooting suspected off-target effects.

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References

- 1. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
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